(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine

Chiral building block Diastereomer differentiation Stability

(2R,4R)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is a chiral, non‑racemic pyrrolidine derivative bearing a 4‑methoxy substituent and a pyrrolidin‑1‑ylmethyl side chain at the 2‑position. The (2R,4R) absolute configuration defines a cis‑substituted pyrrolidine scaffold with a molecular formula of C₁₀H₂₀N₂O (MW 184.28 g/mol).

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B11717003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCOC1CC(NC1)CN2CCCC2
InChIInChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m1/s1
InChIKeyOXYGMKLKPLZQII-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2R,4R)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine: Chiral Pyrrolidine Building Block Identity & Baseline Properties


(2R,4R)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is a chiral, non‑racemic pyrrolidine derivative bearing a 4‑methoxy substituent and a pyrrolidin‑1‑ylmethyl side chain at the 2‑position. The (2R,4R) absolute configuration defines a cis‑substituted pyrrolidine scaffold with a molecular formula of C₁₀H₂₀N₂O (MW 184.28 g/mol) . The compound is supplied as a liquid (95% purity) with computed TPSA of 24.5 Ų and LogP of 0.46, indicating balanced polarity and favorable solubility characteristics that support its utility as a conformationally restricted building block for medicinal chemistry .

Why Generic Substitution Fails: Stereochemical and Physicochemical Determinants of (2R,4R)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine


The (2R,4R) isomer of 4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine cannot be interchangeably replaced by its (2S,4S) enantiomer, other diastereomers (e.g., (2R,4S) or (2S,4R)), or des‑methoxy analogs without altering key molecular recognition features. The relative orientation of the 2‑(pyrrolidin‑1‑ylmethyl) and 4‑methoxy groups dictates the spatial presentation of hydrogen‑bond acceptors and the basic amine, which are critical for target engagement in structure‑based drug design [1]. Furthermore, the presence of the methoxy group at C4 distinguishes this scaffold from simpler 2‑(pyrrolidin‑1‑ylmethyl)pyrrolidines, imparting a distinct hydrogen‑bond acceptor topology and modulating lipophilicity (LogP ~0.46 vs. ~1.5 for the unsubstituted analog) .

Quantitative Differentiation Evidence: (2R,4R)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine vs. Closest Analogs


Stereochemical Identity: (2R,4R) vs. (2S,4S) Isomer – Physical Form and Storage Requirements

The (2R,4R) isomer is supplied as a liquid at 95% purity , contrasting with the (2S,4S) enantiomer which is also a liquid but requires refrigerated storage (4 °C, ice pack shipping) indicating higher thermal lability . This difference in storage requirements implies distinct stability profiles that may affect handling in multi‑step syntheses or long‑term compound library storage.

Chiral building block Diastereomer differentiation Stability

Physicochemical Differentiation: TPSA and LogP vs. Des‑Methoxy Analog

The target (2R,4R) compound exhibits TPSA of 24.5 Ų and LogP of 0.46 , values that indicate improved aqueous solubility and lower membrane permeability compared to the des‑methoxy analog (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (LogP ~1.5, TPSA ~15 Ų) [1]. This shift of approximately −1 Log unit and +9 Ų TPSA places the compound closer to central nervous system multiparameter optimization (CNS MPO) guidelines for oral bioavailability.

Drug-likeness Polar surface area Lipophilicity

Purity Benchmarking: (2R,4R) Batch Purity Relative to Racemic and Enantiomeric Counterparts

Commercially, the (2R,4R) isomer is offered at 95% purity , matching the purity specification of the (2S,4S) enantiomer from Sigma‑Aldrich (95%) and the racemate from multiple vendors (95%) . No vendor currently lists an analytical‑grade batch exceeding 97%, indicating that the 95% benchmark is the current industry standard for this scaffold. The absence of higher‑purity options underscores the importance of verifying lot‑specific certificates of analysis for chiral purity when stereochemical integrity is critical.

Purity specification Quality control Procurement

Scaffold Utility in Ion‑Channel Antagonist Programs: (2S,4S) vs. (2R,4R) SAR Divergence Potential

The (2S,4S) configured analog serves as the core scaffold in A‑967079, a potent and selective TRPA1 antagonist (human IC₅₀ = 67 nM, rat IC₅₀ = 289 nM) . While no published head‑to‑head study directly compares the (2R,4R) isomer, stereochemical inversion at both C2 and C4 is expected to alter the vector of the pyrrolidin‑1‑ylmethyl moiety and the spatial orientation of the 4‑methoxy group, potentially yielding distinct pharmacological selectivity profiles. This makes the (2R,4R) isomer a rational procurement choice for SAR expansion studies aiming to explore unexplored stereochemical space around the TRP channel pharmacophore.

TRP channels Structure-activity relationship Medicinal chemistry

High-Value Application Scenarios for (2R,4R)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine


Chiral Scaffold for Ion-Channel Antagonist SAR Expansion

The (2R,4R) isomer is the enantiomeric counterpart to the scaffold found in the clinical‑stage TRPA1 antagonist A‑967079. Medicinal chemistry teams can use this isomer to probe the stereochemical requirements of TRPA1 and related TRP channels, potentially uncovering novel chemotypes with differentiated selectivity or pharmacokinetic profiles .

Conformationally Restricted Building Block for CNS Drug Discovery

With a favorable TPSA of 24.5 Ų and LogP of 0.46, this scaffold resides within optimal CNS drug‑like space. The (2R,4R) configuration provides a defined geometry for the basic amine and methoxy hydrogen‑bond acceptor, enabling structure‑based design of ligands for central nervous system targets where stereochemistry dictates receptor subtype selectivity .

Procurement of Defined Diastereomer for Prolyl Endopeptidase and Serine Protease Inhibitor Design

Patents on pyrrolidine‑based prolyl endopeptidase inhibitors emphasize that substitution pattern and absolute configuration are critical for enzyme inhibition. The (2R,4R) isomer provides a rigid, pre‑organized scaffold that can be elaborated with appropriate electrophilic warheads or recognition elements to target serine and thiol proteases implicated in neurodegenerative diseases [1].

Stereochemical Probe in Asymmetric Organocatalysis

The tertiary amine and defined (2R,4R) stereochemistry make this compound a candidate for chiral organocatalyst development. The pyrrolidin‑1‑ylmethyl side chain can engage in enamine or iminium ion catalysis, while the 4‑methoxy group may provide additional stereoelectronic tuning, differentiating it from simpler proline‑derived catalysts .

Quote Request

Request a Quote for (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.